molecular formula C15H9F3N2O B2593290 N-(3-cyanophenyl)-3-(trifluoromethyl)benzamide CAS No. 710315-90-5

N-(3-cyanophenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2593290
CAS No.: 710315-90-5
M. Wt: 290.245
InChI Key: XQHNFBJKPLDKBA-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-3-(trifluoromethyl)benzamide is a chemical compound characterized by the presence of a cyanophenyl group and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-3-(trifluoromethyl)benzamide typically involves the reaction of 3-cyanophenylamine with 3-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiobenzamides.

Scientific Research Applications

N-(3-cyanophenyl)-3-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyanophenyl group can form hydrogen bonds and π-π interactions with target proteins, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyanophenyl)-3-(trifluoromethyl)benzamide
  • N-(3-cyanophenyl)-4-(trifluoromethyl)benzamide
  • N-(3-cyanophenyl)-3-(difluoromethyl)benzamide

Uniqueness

N-(3-cyanophenyl)-3-(trifluoromethyl)benzamide is unique due to the specific positioning of the cyanophenyl and trifluoromethyl groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and reactivity, while the cyanophenyl group provides additional sites for interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-cyanophenyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O/c16-15(17,18)12-5-2-4-11(8-12)14(21)20-13-6-1-3-10(7-13)9-19/h1-8H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHNFBJKPLDKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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